molecular formula C12H10O2 B3046864 2-Hydroxy-1-(1-naphthyl)ethanone CAS No. 131496-21-4

2-Hydroxy-1-(1-naphthyl)ethanone

Cat. No.: B3046864
CAS No.: 131496-21-4
M. Wt: 186.21 g/mol
InChI Key: BEIIYTIDGSZGDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-1-(1-naphthyl)ethanone can be synthesized through the reaction of 1-naphthalene ethyl ketone with sodium hypochlorite and caustic potash in ethanol. The reaction mixture is then neutralized with sodium hydroxide and esterified with acetic anhydride to yield the desired product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-1-(1-naphthyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-Hydroxy-1-(1-naphthyl)ethanone has a variety of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(1-naphthyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds, influencing its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

  • 1-Hydroxy-2-acetonaphthone
  • 1-Hydroxy-2-acetylnaphthalene
  • 2-Acetyl-1-hydroxynaphthalene
  • 2-Acetyl-1-naphthol

Comparison: 2-Hydroxy-1-(1-naphthyl)ethanone is unique due to its specific hydroxyl and ethanone functional groups, which confer distinct chemical reactivity and fluorescent properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for diverse applications in research and industry.

Properties

CAS No.

131496-21-4

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

2-hydroxy-1-naphthalen-1-ylethanone

InChI

InChI=1S/C12H10O2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2

InChI Key

BEIIYTIDGSZGDA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CO

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CO

Origin of Product

United States

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